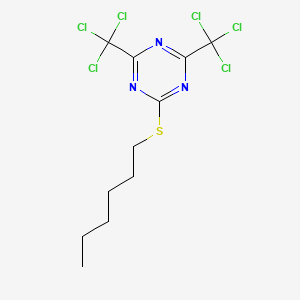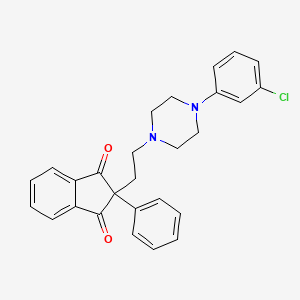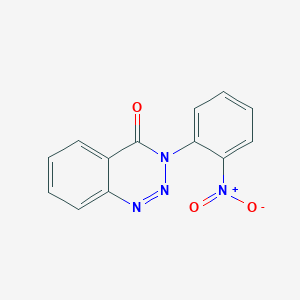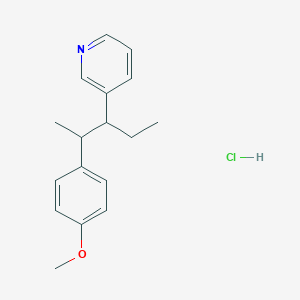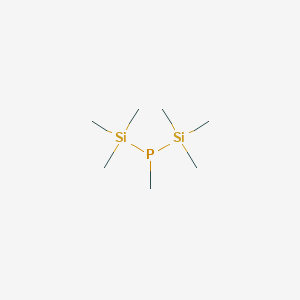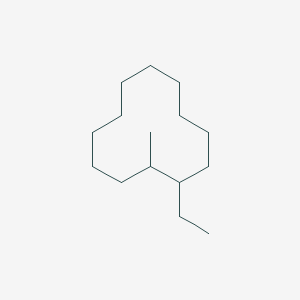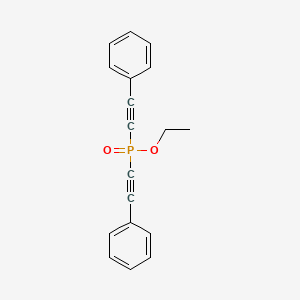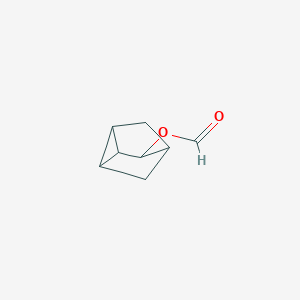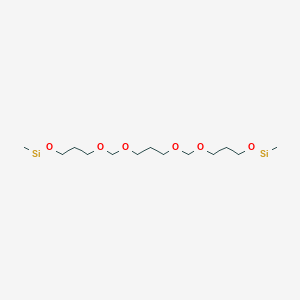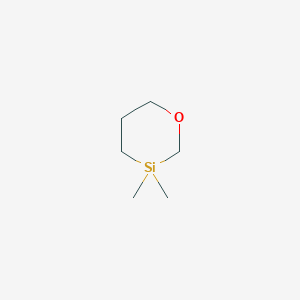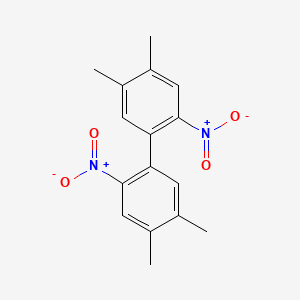
4,4',5,5'-Tetramethyl-2,2'-dinitro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’,5,5’-Tetramethyl-2,2’-dinitro-1,1’-biphenyl is an organic compound with the molecular formula C16H16N2O4 It is a derivative of biphenyl, characterized by the presence of four methyl groups and two nitro groups attached to the biphenyl core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,5,5’-Tetramethyl-2,2’-dinitro-1,1’-biphenyl typically involves the nitration of 4,4’,5,5’-tetramethyl-1,1’-biphenyl. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the biphenyl ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,4’,5,5’-Tetramethyl-2,2’-dinitro-1,1’-biphenyl can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as halogens or alkylating agents can be used in the presence of a catalyst to facilitate substitution reactions.
Major Products Formed
Reduction: The major product formed is 4,4’,5,5’-tetramethyl-2,2’-diamino-1,1’-biphenyl.
Substitution: Depending on the substituents introduced, various derivatives of the original compound can be synthesized.
Aplicaciones Científicas De Investigación
4,4’,5,5’-Tetramethyl-2,2’-dinitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with specific therapeutic effects.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure and reactivity.
Mecanismo De Acción
The mechanism of action of 4,4’,5,5’-Tetramethyl-2,2’-dinitro-1,1’-biphenyl and its derivatives depends on the specific chemical reactions they undergo. For instance, the reduction of nitro groups to amino groups can significantly alter the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved in these reactions are typically studied using advanced spectroscopic and computational techniques to understand the compound’s behavior at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
2,2’,5,5’-Tetramethyl-1,1’-biphenyl: Lacks the nitro groups, making it less reactive in certain chemical reactions.
2,2’-Dibromo-4,4’,5,5’-tetramethylbiphenyl: Contains bromine atoms instead of nitro groups, leading to different reactivity and applications.
3,3’,5,5’-Tetramethyl-4,4’-biphenyldiol:
Uniqueness
The presence of both methyl and nitro groups in 4,4’,5,5’-Tetramethyl-2,2’-dinitro-1,1’-biphenyl makes it unique in terms of its reactivity and potential applications. The nitro groups provide sites for reduction and substitution reactions, while the methyl groups contribute to the compound’s stability and hydrophobicity.
Propiedades
Número CAS |
21113-37-1 |
|---|---|
Fórmula molecular |
C16H16N2O4 |
Peso molecular |
300.31 g/mol |
Nombre IUPAC |
1-(4,5-dimethyl-2-nitrophenyl)-4,5-dimethyl-2-nitrobenzene |
InChI |
InChI=1S/C16H16N2O4/c1-9-5-13(15(17(19)20)7-11(9)3)14-6-10(2)12(4)8-16(14)18(21)22/h5-8H,1-4H3 |
Clave InChI |
KBOQTUPXYVEQJR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=C(C=C(C(=C2)C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane](/img/structure/B14704853.png)
